5-Chloro-2-mercaptobenzoic acid

Description

Contextualization of Halogenated Mercaptobenzoic Acids in Synthetic Chemistry

Halogenated mercaptobenzoic acids are part of a broader class of compounds that play a significant role in synthetic chemistry. The presence of a halogen atom, such as chlorine, bromine, or iodine, on the aromatic ring dramatically influences the electronic properties and reactivity of the molecule. nih.govnih.gov This has made halogenated compounds valuable tools for chemists. nih.gov

The enzymatic generation of carbon-halogen bonds is a strategy employed by both nature and synthetic chemists to modify the bioactivity, bioavailability, and reactivity of compounds. rsc.org This process opens up opportunities for selective C-H functionalization. rsc.org Halogenating enzymes can introduce halogen substituents under mild conditions with high selectivity, which is a desirable feature in green chemistry. researchgate.net While traditional chemical methods for halogenation can be challenging in terms of selectivity, enzyme-based strategies have emerged as valuable alternatives. rsc.orgresearchgate.netresearchgate.net

The introduction of a halogen can serve several purposes in synthetic strategies:

Directing Group: The halogen can influence the position of subsequent chemical modifications on the benzene (B151609) ring.

Reactive Handle: The carbon-halogen bond can be a site for various coupling reactions, allowing for the attachment of other molecular fragments.

Modulator of Biological Activity: In medicinal chemistry and agrochemistry, the presence and position of a halogen can significantly impact a molecule's biological target interaction and metabolic stability. nih.gov The use of halogen bonds is widespread in drug discovery and design. nih.gov

Overview of Structural Features and Functional Group Significance

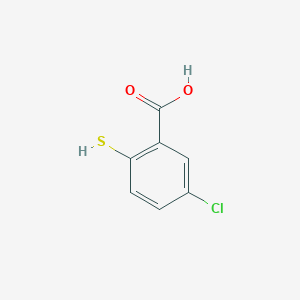

The chemical behavior of 5-Chloro-2-mercaptobenzoic acid is dictated by its three key functional groups: the carboxylic acid (-COOH), the thiol (-SH), and the chloro (-Cl) group. solubilityofthings.commasterorganicchemistry.com

Carboxylic Acid Group (-COOH): This group consists of a carbonyl (C=O) and a hydroxyl (-OH) group. solubilityofthings.com It imparts acidic properties to the molecule, allowing it to donate a proton. solubilityofthings.comlibretexts.org This group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound's binding affinity and specificity to molecular targets. Carboxylic acids are fundamental building blocks in biological and industrial settings. libretexts.org

Thiol Group (-SH): Also known as a mercapto group, the thiol group contains a sulfur atom bonded to a hydrogen atom. libretexts.orgbritannica.com Thiols are known for their strong odors and play important roles in biological systems. solubilityofthings.com The thiol group is reactive and can be oxidized to form disulfides or sulfonic acids. britannica.com It can also form covalent bonds with certain amino acid residues in proteins, such as cysteine, which can lead to the inhibition of enzyme activity.

Interactive Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅ClO₂S |

| Molecular Weight | 188.63 g/mol nih.gov |

| CAS Number | 20324-50-9 chemicalbook.com |

| Appearance | Light-yellow crystalline solid |

| Melting Point | 28.5°C |

Historical Development of Research Trends for Substituted Mercaptobenzoic Acids

Research into substituted benzoic acids, including mercapto- and halogenated derivatives, has evolved significantly over time. Initially, the focus was on the fundamental synthesis and characterization of these compounds. Early methods for preparing aromatic thiols often involved the reduction of sulfonyl chlorides or the reaction of diazonium salts with sulfur-containing reagents. britannica.com

With the advancement of analytical techniques and a deeper understanding of reaction mechanisms, the focus shifted towards the application of these compounds as intermediates in the synthesis of more complex molecules. In recent decades, there has been a growing interest in the biological activities of substituted mercaptobenzoic acids and their derivatives. For example, derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity. nih.gov

The development of new synthetic methodologies, including enzymatic and catalytic approaches, continues to shape the research landscape. rsc.orgresearchgate.net There is an increasing emphasis on developing more efficient, selective, and environmentally friendly synthetic routes to these valuable compounds. google.com The synthesis of 6-chloro-2-mercaptobenzoic acid from 2,6-dichlorobenzonitrile (B3417380) is an example of a method developed for industrial-scale production with advantages such as simple technology and low production cost. google.com

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJPZCDOLGSYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574116 | |

| Record name | 5-Chloro-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20324-50-9 | |

| Record name | 5-Chloro-2-mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20324-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-mercaptobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways for 5 Chloro 2 Mercaptobenzoic Acid

Established Synthetic Routes to 2-Mercaptobenzoic Acid Analogues

The synthesis of 2-mercaptobenzoic acid analogues, including the parent compound thiosalicylic acid, has been a subject of interest for its applications in pharmaceuticals and dye manufacturing. orgsyn.org Various methods have been developed, each with its own advantages and limitations.

Classical Approaches for Mercaptobenzoic Acid Synthesis

Historically, the preparation of mercaptobenzoic acids has relied on several key reactions. One of the earliest and most common methods involves the diazotization of aminobenzoic acids. orgsyn.orgscirp.org This process transforms a primary aromatic amine into a diazonium salt, which can then be converted to the desired thiol. scribd.com For instance, anthranilic acid (2-aminobenzoic acid) is diazotized and then treated with a sulfur-containing nucleophile to yield thiosalicylic acid. orgsyn.org

Another classical approach involves the reaction of ortho-halogenated benzoic acids with an alkaline hydrosulfide in the presence of copper or copper salts at elevated temperatures (150–200°C). orgsyn.org This method, while effective, often requires harsh reaction conditions.

Reduction-Based Syntheses of Thiolated Benzoic Acids

Reduction-based methods provide an alternative and often milder route to thiolated benzoic acids. A prominent strategy involves the reduction of 2,2'-dithiosalicylic acid. orgsyn.orgtriaimenterprise.com This disulfide compound can be cleaved to yield two molecules of the corresponding mercaptobenzoic acid. triaimenterprise.com

The reduction can be achieved using various reducing agents. Zinc dust in glacial acetic acid is a commonly employed method for this transformation. orgsyn.org The reaction is typically carried out under reflux, and its completion is monitored by checking the melting point of the product. orgsyn.org Other reducing agents, such as glucose in an alkaline solution, have also been utilized. orgsyn.org

Targeted Synthesis of 5-Chloro-2-mercaptobenzoic Acid

The synthesis of the specifically substituted this compound requires a more tailored approach, often involving a multi-step sequence to introduce the chloro and mercapto groups at the desired positions on the benzoic acid scaffold.

Precursor Selection and Chemical Transformations

The choice of starting material is crucial for the efficient synthesis of this compound. A common precursor is 5-chloroanthranilic acid. lookchem.com This compound already possesses the desired chloro-substituted aromatic ring and an amino group that can be converted into the thiol functionality.

Another potential starting material is 2,6-dichlorobenzonitrile (B3417380). This precursor undergoes a two-step reaction involving a sulfo-reaction followed by hydrolysis to yield 6-chloro-2-mercaptobenzoic acid, a positional isomer of the target compound. google.com While not a direct route to the 5-chloro isomer, this highlights the versatility of using halogenated precursors.

Diazotization and Sulfuration Protocols

The conversion of the amino group in a precursor like 5-chloroanthranilic acid to a thiol group is typically achieved through diazotization followed by a sulfuration step. The diazotization is carried out by treating the aminobenzoic acid with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric or sulfuric acid, at low temperatures (0–5°C). scirp.orgscribd.com This generates a highly reactive diazonium salt.

The subsequent sulfuration step involves reacting the diazonium salt with a sulfur-containing reagent. Sodium disulfide is a common choice for this transformation, which leads to the formation of a disulfide intermediate, 2,2'-dithiobis<5-chlorobenzoic acid>. orgsyn.orglookchem.com

Hydrolysis and Reduction Steps in Multi-Step Syntheses

In syntheses that proceed through a disulfide intermediate, a final reduction step is necessary to obtain the desired mercaptobenzoic acid. This is analogous to the reduction-based syntheses of other thiolated benzoic acids. The disulfide, 2,2'-dithiobis<5-chlorobenzoic acid>, can be reduced using agents like zinc and acetic acid to yield this compound. orgsyn.org

In syntheses starting from precursors like 2,6-dichlorobenzonitrile, a hydrolysis step is essential. After the initial sulfo-reaction, the resulting intermediate is subjected to high-pressure hydrolysis at elevated temperatures (around 150°C) using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. google.com Following hydrolysis, the reaction mixture is acidified to precipitate the final product. google.com

Data on Synthetic Methodologies

| Starting Material | Key Intermediates | Key Reactions | Final Product |

| 5-Chloroanthranilic acid lookchem.com | 5-Chloro-2-diazoniumbenzoate, 2,2'-dithiobis<5-chlorobenzoic acid> | Diazotization, Sulfuration, Reduction | This compound |

| 2,6-Dichlorobenzonitrile google.com | Not explicitly detailed | Sulfo-reaction, Hydrolysis | 6-Chloro-2-mercaptobenzoic acid |

| Anthranilic acid orgsyn.org | 2-Diazoniumbenzoate, 2,2'-Dithiosalicylic acid | Diazotization, Sulfuration, Reduction | 2-Mercaptobenzoic acid |

| o-Halogenated benzoic acids orgsyn.org | Not applicable | Nucleophilic aromatic substitution | 2-Mercaptobenzoic acid |

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound is highly dependent on the careful optimization of various reaction parameters. While specific optimization studies for this exact molecule are not extensively detailed in publicly available literature, principles can be drawn from the synthesis of its isomers and related aromatic thiol compounds. Key variables that are typically manipulated to maximize yield and purity include temperature, reaction time, solvent choice, and the stoichiometry of reagents.

The choice of solvent and base can also play a significant role. Studies on nucleophilic aromatic substitution (SNAr) reactions to form aryl thioethers show that the combination of specific bases and solvents, such as potassium carbonate in dimethylacetamide (DMAc), can enable reactions to proceed under milder conditions (room temperature to 60°C), which can improve selectivity and reduce energy consumption.

The following interactive table illustrates a hypothetical optimization study for a key reaction step, showing how yield can be influenced by different parameters.

| Entry | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 80 | 12 | Ethanol | 65 |

| 2 | 100 | 12 | Ethanol | 78 |

| 3 | 100 | 8 | Ethanol | 82 |

| 4 | 100 | 8 | DMF | 85 |

| 5 | 120 | 6 | DMF | 89 |

Green Chemistry Approaches in Synthetic Development

Modern synthetic chemistry places significant emphasis on sustainability, and the production of this compound is no exception. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green approaches applicable to the synthesis of this compound include:

Solvent Selection : A primary goal is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and methods for synthesizing related sulfur-containing heterocycles in aqueous media have been developed. Other green solvents like ethanol or glycerin, which is a renewable and recyclable solvent, could be explored for relevant reaction steps.

Catalysis : The use of catalysts, rather than stoichiometric reagents, is a core principle of green chemistry as it reduces waste. For C-S bond formation, exploring efficient, low-loading copper-catalyzed coupling reactions can be a greener alternative to traditional methods that may require harsh conditions.

Energy Efficiency : Employing energy-efficient techniques such as microwave irradiation or sonication can dramatically reduce reaction times and energy consumption. For example, microwave-assisted synthesis has been shown to accelerate the Michael addition of thiols, a fundamental reaction for forming C-S bonds.

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot, multicomponent reactions represent a highly efficient strategy from a green chemistry perspective, as they reduce the number of steps, minimize intermediate purification, and thereby lessen solvent use and waste generation.

Scalability and Industrial Relevance of Synthetic Protocols

The industrial production of this compound is confirmed by its commercial availability in quantities ranging from kilograms to metric tons (MT) and its production in GMP-compliant facilities. This indicates that robust and scalable synthetic protocols have been successfully implemented.

For a synthetic route to be industrially viable, it must meet several criteria:

Cost-Effectiveness : The starting materials must be readily available and inexpensive. Syntheses starting from commodity chemicals like 2,5-dichlorobenzoic acid or 4-chlorobenzoic acid are often favored for large-scale production.

Simplicity and Robustness : The process should involve a minimal number of steps and be tolerant of slight variations in reaction conditions without significant drops in yield or purity. Two-step reactions, as described in patents for the 6-chloro isomer, are highly desirable for industrial applications.

Ease of Isolation : The final product should be easily isolated and purified, for example, through simple precipitation and filtration, which avoids costly and solvent-intensive chromatographic purification.

Synthetic routes starting from chlorobenzoic acid derivatives are particularly relevant for industrial production. For example, a method for producing 4-mercaptobenzoates starts with 4-chlorobenzoic acid, a readily available material, and proceeds through a high-yielding process deemed suitable for industrialization. Similarly, the synthesis of the 6-chloro isomer from 2,6-dichlorobenzonitrile is noted for its simple technology, low cost, and suitability for mass production. These examples strongly suggest that the industrial synthesis of this compound likely follows a similarly optimized pathway from an inexpensive chlorinated precursor.

Chemical Reactivity and Derivatization Strategies of 5 Chloro 2 Mercaptobenzoic Acid

Thiol Group Reactivity in Derivatization

The thiol group is a potent nucleophile and is susceptible to oxidation, making it a primary site for derivatization.

The nucleophilic sulfur atom of the thiol group readily participates in S-alkylation and S-acylation reactions. S-alkylation typically involves the reaction of the thiol with an alkyl halide to form a thioether (sulfide). This reaction is analogous to the Williamson ether synthesis.

S-acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or anhydride, to produce a thioester. wikipedia.org This process is a common post-translational modification in proteins, where fatty acids are attached to cysteine residues. nih.gov The reaction can be inhibited by reagents like 2-bromopalmitate. researchgate.net These reactions provide a pathway to introduce a variety of organic moieties onto the sulfur atom, significantly altering the molecule's properties.

Table 1: Representative Thiol Group Reactions

| Reaction Type | Reactant | Product Type | General Conditions |

|---|---|---|---|

| S-Alkylation | Alkyl Halide (R-X) | Thioether (Sulfide) | Base (e.g., NaH, K₂CO₃) |

| S-Acylation | Acyl Chloride (R-COCl) | Thioester | Base (e.g., Pyridine) |

Thiols are readily oxidized to form disulfide dimers. In the case of 5-Chloro-2-mercaptobenzoic acid, oxidation yields 2,2'-Dithiobis(5-chlorobenzoic acid). This reaction can be achieved using a variety of oxidizing agents, including hydrogen peroxide, halogens, or even atmospheric oxygen, particularly under basic conditions. The formation of disulfide bonds is a critical process in biochemistry, stabilizing the tertiary structure of proteins. nih.gov The pH of the reaction medium can significantly influence the rate and extent of oxidation; for the related compound 2-mercaptobenzoic acid, complete oxidation to the disulfide is observed at neutral pH under hydrothermal conditions. acs.org Stronger oxidants can further oxidize the thiol group to sulfonic acids. Conversely, the disulfide bond can be cleaved back to the thiol using reducing agents. nih.gov

The thiol group of this compound can react with carboxylic acids to form thioesters. This condensation reaction typically requires the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the removal of water. wikipedia.org Thioesters are important intermediates in organic synthesis and are central to various biochemical pathways, including peptide synthesis via native chemical ligation. wikipedia.orgnih.gov They can also be formed by the reaction of a thiol with an acid anhydride or via the carbonylation of alkynes in the presence of a thiol. wikipedia.org

Carboxylic Acid Group Reactivity

The carboxylic acid group is the second reactive center in the molecule, primarily undergoing reactions typical of acids, such as deprotonation, esterification, and amidation.

The carboxylic acid group of this compound can be converted into esters through reaction with alcohols under acidic catalysis, a process known as Fischer esterification. For example, reacting the compound with methanol (B129727) in the presence of an acid catalyst would yield methyl 5-chloro-2-mercaptobenzoate. google.com

Similarly, amides can be synthesized by reacting the carboxylic acid with an amine. This reaction is often facilitated by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (by reacting with thionyl chloride or oxalyl chloride), which then readily reacts with the amine to form the corresponding amide.

Table 2: Representative Carboxylic Acid Group Reactions

| Reaction Type | Reactant | Product Type | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (R-OH) | Ester | Acid Catalyst (e.g., H₂SO₄) |

| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (R-NH₂) | Amide | Stepwise reaction, often with a base |

As a carboxylic acid, this compound is acidic and will react with bases to form carboxylate salts. Treatment with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) deprotonates the carboxylic acid group to form the corresponding sodium or potassium 5-chloro-2-mercaptobenzoate. google.com This acid-base chemistry is fundamental to its purification. The compound can be dissolved in an aqueous basic solution as its soluble carboxylate salt and then re-precipitated as the less soluble carboxylic acid by the addition of a strong acid, a common technique for separating it from non-acidic impurities. google.comgoogle.com

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a class of organic reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The reactivity of the benzene (B151609) ring and the orientation of the incoming electrophile are significantly influenced by the substituents already present on the ring. In the case of this compound, the aromatic ring is substituted with three groups: a chloro group (-Cl), a mercapto group (-SH), and a carboxylic acid group (-COOH).

The directing effects of these substituents determine the position of further substitution. The mercapto group is an activating group and an ortho-, para- director. The chloro group is a deactivating group but is also an ortho-, para- director. Conversely, the carboxylic acid group is a deactivating group and a meta- director. doubtnut.com

Given the positions of the existing substituents on this compound, the potential sites for electrophilic attack are C3, C4, and C6. The directing effects of the three substituents on these positions are summarized in the table below.

| Position | Directing Effect of -SH (at C2) | Directing Effect of -Cl (at C5) | Directing Effect of -COOH (at C1) | Overall Likelihood of Substitution |

| C3 | Ortho | Meta | Meta | Favorable |

| C4 | Para | Ortho | - | Favorable |

| C6 | Ortho | - | Ortho | Less Favorable due to steric hindrance |

Based on the combined directing effects, electrophilic substitution is most likely to occur at the C3 and C4 positions. The C6 position is sterically hindered by the adjacent carboxylic acid and mercapto groups, making it a less favorable site for attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The specific reaction conditions would need to be carefully controlled due to the presence of multiple functional groups.

Cyclization and Heterocycle Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds due to the presence of the carboxylic acid and mercapto functional groups in a 1,2-relationship on the benzene ring. These groups can participate in intramolecular cyclization reactions or serve as handles for the construction of fused ring systems.

Synthesis of Thiopyranone Systems (e.g., Thioxanthones)

Thioxanthones, which are dibenzo-γ-thiopyrones, and their derivatives are an important class of sulfur-containing heterocycles with a range of biological activities. eurekaselect.com One common synthetic route to thioxanthones involves the cyclization of ortho-(phenylthio)-benzoic acids. This compound can be a key starting material for the synthesis of chloro-substituted thioxanthones.

A general approach involves the reaction of this compound with a substituted aryl compound in the presence of a strong acid, such as sulfuric acid, which acts as a condensing and cyclizing agent. google.com Alternatively, the mercaptobenzoic acid can be converted to a more reactive intermediate, such as an ortho-chlorosulfenylbenzoyl chloride, which can then undergo a Friedel-Crafts type reaction with an aromatic compound to form the thioxanthone core. google.com

A plausible reaction scheme for the synthesis of a substituted chlorothioxanthone from this compound is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Substituted Phenol | Concentrated H₂SO₄, heat | Chloro-substituted Thioxanthone |

| 5-Chloro-2-chlorosulfenylbenzoyl chloride | Aromatic Compound | Friedel-Crafts Catalyst (e.g., AlCl₃) | Chloro-substituted Thioxanthone |

Incorporation into Triazine Scaffolds

The 1,3,5-triazine ring is a key structural motif in many biologically active compounds. nih.gov A common precursor for the synthesis of substituted triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The chlorine atoms on cyanuric chloride can be sequentially replaced by various nucleophiles. nih.gov

The mercapto group of this compound can act as a nucleophile and react with cyanuric chloride to form a substituted triazine. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, stepwise substitution. Typically, the first substitution occurs at low temperatures (0-5 °C), the second at room temperature, and the third at elevated temperatures. researchgate.net This allows for the incorporation of the this compound moiety into a triazine scaffold, which can then be further functionalized by reacting the remaining chlorine atoms with other nucleophiles.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Cyanuric Chloride | Base, 0-5 °C | 2-((5-Chloro-2-carboxyphenyl)thio)-4,6-dichloro-1,3,5-triazine |

Pathways to Benzisothiazolinone Derivatives

Benzisothiazolinones are a class of heterocyclic compounds used as biocides. irobiocide.com The synthesis of these compounds can be achieved through the cyclization of 2-mercaptobenzoic acid derivatives. nih.gov

One established method for the synthesis of 1,2-benzisothiazol-3(2H)-one from 2-mercaptobenzoic acid involves the use of diphenyl phosphoryl azide. sigmaaldrich.com This reaction proceeds through the in-situ formation of an acyl azide, followed by an intramolecular nucleophilic substitution to form the S-N bond, resulting in the cyclized product. nih.gov This methodology can be applied to this compound to produce the corresponding 5-chloro-1,2-benzisothiazol-3(2H)-one.

Another synthetic route involves the oxidative cyclization of 2,2'-dithiobis(5-chlorobenzoic acid), which can be prepared from this compound. This process typically involves halogenation, amidation, and subsequent intramolecular cyclization. nih.gov

| Starting Material | Reagents | Product |

| This compound | Diphenyl phosphoryl azide (DPPA) | 5-Chloro-1,2-benzisothiazol-3(2H)-one |

| 2,2'-dithiobis(5-chlorobenzoic acid) | 1. SOCl₂ or PCl₅ 2. NH₃ 3. Cl₂ or SO₂Cl₂ | 5-Chloro-1,2-benzisothiazol-3(2H)-one |

Functionalization of the Halogen Moiety

The chlorine atom on the aromatic ring of this compound can be replaced by a variety of nucleophiles through a process known as nucleophilic aromatic substitution (NAS). libretexts.org Unlike SN1 and SN2 reactions, NAS typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of derivatives.

| Nucleophile | Product |

| Hydroxide (OH⁻) | 5-Hydroxy-2-mercaptobenzoic acid |

| Alkoxide (RO⁻) | 5-Alkoxy-2-mercaptobenzoic acid |

| Ammonia (NH₃) | 5-Amino-2-mercaptobenzoic acid |

| Amines (RNH₂ or R₂NH) | 5-(Alkylamino)- or 5-(Dialkylamino)-2-mercaptobenzoic acid |

| Cyanide (CN⁻) | 5-Cyano-2-mercaptobenzoic acid |

Coordination Chemistry of 5 Chloro 2 Mercaptobenzoic Acid As a Ligand

Ligand Characteristics and Donor Atom Properties

The coordination behavior of 5-chloro-2-mercaptobenzoic acid is fundamentally dictated by the electronic and steric properties of its constituent donor groups. The presence of both a sulfur and an oxygen donor atom allows for versatile binding to metal centers, influenced by the principles of Hard and Soft Acids and Bases (HSAB) theory.

According to the HSAB theory, "hard" acids (metal ions) preferentially bind to "hard" bases (ligands), while "soft" acids form more stable complexes with "soft" bases. In the case of this compound, the carboxylate group (-COOH) acts as a hard donor site due to the high electronegativity of the oxygen atoms. This site is therefore more likely to coordinate with hard metal ions such as transition metals in high oxidation states, lanthanides, and alkaline earth metals.

Conversely, the thiol group (-SH) is a soft donor site. The sulfur atom is larger and more polarizable than oxygen, making it a favorable binding site for soft metal ions like late transition metals in lower oxidation states (e.g., Ag⁺, Hg²⁺, Pt²⁺). This dual nature allows this compound to act as a versatile ligand, capable of selectively coordinating with different metal ions based on their hard or soft character.

The ortho positioning of the carboxylic acid and thiol groups on the benzene (B151609) ring enables this compound to function as a bidentate chelating ligand. Chelation, the formation of a ring structure between a ligand and a metal ion, significantly enhances the thermodynamic stability of the resulting complex compared to coordination with two separate monodentate ligands. This is known as the chelate effect. The five-membered chelate ring formed by the coordination of both the sulfur and one of the oxygen atoms to a metal center is generally stable.

The flexibility of the ligand is somewhat restricted by the rigid benzene ring. However, the C-C bond between the ring and the carboxylate group, as well as the C-S bond, allow for some rotational freedom, enabling the donor atoms to position themselves favorably for coordination. The single rotatable bond count for this compound is one, which pertains to the C-C bond connecting the carboxylic acid group to the benzene ring.

Formation of Metal-Organic Complexes and Coordination Polymers

The ability of this compound to act as both a chelating and a bridging ligand facilitates the formation of a wide array of metal-organic complexes, ranging from simple mononuclear species to extended coordination polymers.

While direct structural studies on transition metal complexes of this compound are not extensively reported, the coordination behavior can be inferred from related structures. For instance, studies on the crystal structures of Mn(II), Co(II), Ni(II), and Zn(II) complexes with the related ligand, 5-chloro-2-methoxybenzoate, reveal that the carboxylate group can act as both a monodentate and a bidentate ligand. In these complexes, the metal ions exhibit distorted octahedral or tetrahedral geometries. It is anticipated that in complexes with this compound, the soft thiol group would preferentially coordinate to softer transition metals, potentially leading to S,O-chelation. The coordination chemistry of the isomeric 2-mercaptobenzoate (thiosalicylate) ligand, which is structurally very similar, is dominated by S,O-chelation.

Lanthanide ions are classified as hard acids and therefore exhibit a strong preference for coordination with hard donor atoms like oxygen. Consequently, in complexes with this compound, lanthanide ions are expected to bind primarily to the carboxylic acid group. The thiol group is less likely to be directly involved in the primary coordination sphere of the hard lanthanide ions. The carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion, leading to the formation of coordination polymers.

Alkaline earth metal ions are also hard acids and will preferentially coordinate with the carboxylate group of the ligand. However, a notable reaction pathway observed in the coordination chemistry of the related 2-mercaptobenzoic acid with alkaline earth metals is the in situ oxidation of the thiol group to form a disulfide bond. This results in the formation of a new ligand, 2,2'-dithiobis(benzoic acid), which then coordinates to the metal ions. It is plausible that a similar oxidative coupling could occur with this compound under certain reaction conditions.

The coordination modes of this compound in its metal complexes can be elucidated using a combination of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a characteristic C=O stretching vibration for the carboxylic acid group, typically in the range of 1680-1710 cm⁻¹. Upon coordination to a metal ion, the position of this band shifts. A significant shift to lower wavenumbers (e.g., 1550-1650 cm⁻¹ for the asymmetric stretch and 1380-1420 cm⁻¹ for the symmetric stretch) is indicative of the deprotonation of the carboxylic acid and its coordination to the metal center. The difference between the asymmetric and symmetric stretching frequencies (Δν) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). The S-H stretching vibration, typically found around 2550 cm⁻¹, will disappear upon deprotonation and coordination of the thiol group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes. The chemical shifts of the protons and carbons in the vicinity of the donor atoms will be affected by coordination. The disappearance of the acidic proton signals for the -COOH and -SH groups is a clear indication of deprotonation and coordination.

Data on Related Benzoic Acid Derivatives in Coordination Complexes

| Metal Ion | Related Ligand | Coordination Mode of Carboxylate | Metal Geometry |

| Mn(II) | 5-chloro-2-methoxybenzoate | Monodentate, Bidentate | Distorted Octahedral |

| Co(II) | 5-chloro-2-methoxybenzoate | Monodentate, Bidentate | Distorted Octahedral |

| Ni(II) | 5-chloro-2-methoxybenzoate | Monodentate, Bidentate | Distorted Octahedral |

| Zn(II) | 5-chloro-2-methoxybenzoate | Monodentate, Bidentate | Tetrahedral |

Supramolecular Assembly in Metal-Organic Frameworks

The deliberate design and synthesis of metal-organic frameworks (MOFs) rely on the predictable self-assembly of metal ions and organic ligands. This compound is a ligand of interest in this field due to its functional groups that can participate in both coordination to metal centers and non-covalent interactions, which are crucial for the formation of extended supramolecular architectures.

Hydrogen Bonding Interactions in Solid-State Structures

In the solid-state, the structure of coordination complexes involving this compound is significantly influenced by hydrogen bonding. The carboxylic acid group is a primary site for strong hydrogen bond formation, typically exhibiting O-H···O interactions. These interactions can lead to the formation of dimeric synthons, a common motif in the crystal structures of carboxylic acids.

Furthermore, the thiol group (-SH) can act as a hydrogen bond donor, participating in S-H···O or S-H···Cl interactions, although these are generally weaker than conventional hydrogen bonds. The chlorine substituent can also act as a weak hydrogen bond acceptor. These varied hydrogen bonding capabilities allow for the construction of intricate one-, two-, or three-dimensional networks.

Table 1: Representative Hydrogen Bond Geometries in Related Carboxylic Acid Structures

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |

|---|---|---|---|---|---|---|

| O | H | O | 0.82 | 1.84 | 2.66 | 175 |

| S | H | O | 1.34 | 2.20 | 3.50 | 160 |

| C | H | O | 0.93 | 2.50 | 3.40 | 150 |

Note: The data in this table is illustrative and represents typical values from crystallographic studies of compounds with similar functional groups, not experimental data for this compound itself.

Role in Co-Crystal Formation

Co-crystals are multi-component crystals in which the constituents are held together by non-covalent interactions, most commonly hydrogen bonds nih.govijlpr.comtbzmed.ac.ir. The ability of this compound to act as both a hydrogen bond donor (via the carboxylic acid and thiol groups) and acceptor (via the carbonyl oxygen and chlorine atom) makes it a promising candidate for co-crystal engineering.

The formation of co-crystals can be guided by the principles of supramolecular synthons, which are predictable and robust patterns of non-covalent interactions. For carboxylic acids, the homosynthon involving a pair of O-H···O hydrogen bonds to form a cyclic dimer is very common. However, in the presence of a suitable co-former, heterosynthons can be formed. For example, if a co-former with a good hydrogen bond acceptor site, such as a pyridine derivative, is used, a strong O-H···N hydrogen bond is likely to form.

While specific co-crystals of this compound are not extensively documented in the literature, studies on 2-mercaptobenzoic acid have shown its propensity to oxidize to 2,2'-dithiodibenzoic acid during crystallization attempts, which can complicate co-crystal formation iucr.org. However, the electronic and steric effects of the chloro substituent in the 5-position could potentially influence this oxidative stability and the preference for certain supramolecular synthons.

Table 2: Potential Supramolecular Synthons with this compound

| Synthon Type | Interacting Groups | Description |

|---|---|---|

| Carboxylic Acid Homodimer | -COOH with -COOH | Two molecules of the acid form a cyclic dimer through two O-H···O hydrogen bonds. |

| Carboxylic Acid-Pyridine Heterosynthon | -COOH with Pyridine N | The carboxylic acid proton is donated to the nitrogen atom of a pyridine-based co-former. |

| Carboxylic Acid-Amide Heterosynthon | -COOH with Amide | The carboxylic acid forms a hydrogen bond with the carbonyl oxygen of an amide co-former. |

Influence of Isomerism on Coordination Behavior (Extrapolated from related studies)

Isomerism in ligands can have a profound impact on the structure and properties of the resulting coordination compounds uomustansiriyah.edu.iq. For this compound, positional isomers, where the chloro and mercapto groups are at different positions on the benzoic acid ring, would be expected to exhibit distinct coordination behaviors.

The relative positions of the coordinating groups (carboxylate and thiolate) and the electron-withdrawing chloro substituent influence several factors:

Chelation: The ability of the ligand to form a chelate ring with a metal ion depends on the proximity of the coordinating groups. In this compound, the ortho-disposition of the mercapto and carboxylic acid groups allows for the formation of a stable chelate ring. Isomers where these groups are meta or para to each other would likely act as bridging or monodentate ligands.

Acidity: The position of the electron-withdrawing chlorine atom affects the pKa of both the carboxylic acid and the thiol group. This, in turn, influences the pH range over which the ligand can deprotonate and coordinate to a metal ion.

Electronic Effects: The electronic effect of the chloro group can modulate the electron density on the coordinating atoms, thereby affecting the strength of the metal-ligand bonds.

For example, an isomer such as 3-Chloro-4-mercaptobenzoic acid would present a different spatial arrangement of its donor atoms to a metal center, likely favoring the formation of coordination polymers with different structural motifs compared to those formed with this compound. The different electronic environment could also lead to variations in the spectroscopic and electrochemical properties of the corresponding metal complexes.

Table 3: Comparison of Potential Coordination Modes for Isomers of Chloro-mercaptobenzoic Acid

| Isomer | Relative Positions of -COOH and -SH | Potential Coordination Mode | Expected Impact of Chloro Group |

|---|---|---|---|

| This compound | ortho (1,2) | Chelating, Bridging | Moderate electron-withdrawing effect on both coordinating groups. |

| 4-Chloro-2-mercaptobenzoic acid | ortho (1,2) | Chelating, Bridging | Stronger electron-withdrawing effect on the carboxylate group. |

| 3-Chloro-2-mercaptobenzoic acid | ortho (1,2) | Chelating, Bridging | Steric hindrance near the carboxylate group; strong inductive effect. |

| 2-Chloro-4-mercaptobenzoic acid | meta (1,3) | Bridging, Monodentate | Strong electron-withdrawing effect on the carboxylate group. |

This table is an extrapolation based on general principles of coordination chemistry and is not based on direct experimental studies of all listed isomers.

Advanced Spectroscopic Characterization and Analytical Techniques for 5 Chloro 2 Mercaptobenzoic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Techniques such as Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and elucidating the structural framework of molecules like 5-Chloro-2-mercaptobenzoic acid.

The key functional groups in this compound are the carboxylic acid (-COOH), the thiol (-SH), the C-Cl bond, and the substituted benzene (B151609) ring. In the solid state or in concentrated solutions, the carboxylic acid group typically exists as a hydrogen-bonded dimer, which significantly influences the IR spectrum.

Key IR Absorption Bands Expected for this compound:

O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.

S-H Stretch: The thiol group gives rise to a weak absorption band typically found in the 2550-2600 cm⁻¹ region. Due to its low intensity and proximity to the broad O-H band, it may be obscured.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the carboxylic acid is anticipated between 1680-1710 cm⁻¹. Conjugation with the aromatic ring lowers this frequency compared to non-aromatic carboxylic acids.

C=C Stretch: Aromatic ring stretching vibrations are expected to produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: Vibrations involving the C-O stretching and O-H in-plane bending of the carboxylic acid group typically result in strong, broad bands in the 1210-1440 cm⁻¹ range.

C-Cl Stretch: A moderate to strong absorption corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 700-850 cm⁻¹.

The table below summarizes the predicted IR vibrational modes based on analysis of analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching (H-bonded) | Carboxylic Acid | 2500-3300 | Strong, Broad |

| S-H Stretching | Thiol | 2550-2600 | Weak |

| C-H Stretching (Aromatic) | Benzene Ring | 3000-3100 | Medium |

| C=O Stretching | Carboxylic Acid | 1680-1710 | Strong |

| C=C Stretching (Aromatic) | Benzene Ring | 1450-1600 | Medium-Strong |

| C-O Stretching / O-H Bending | Carboxylic Acid | 1210-1440 | Strong, Broad |

| O-H Bending (Out-of-Plane) | Carboxylic Acid | ~920 | Medium, Broad |

| C-Cl Stretching | Chloro-Aromatic | 700-850 | Medium-Strong |

| C-S Stretching | Thiophenol | 600-750 | Weak-Medium |

Note: This data is predictive and based on the analysis of structurally similar compounds.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is effective for characterizing the aromatic ring, C-S, and C-Cl bonds.

Based on studies of 5-chloro-2-hydroxybenzoic acid and mercaptobenzoic acid, a detailed assignment of Raman active modes can be predicted. The symmetric vibrations of the benzene ring are typically strong in the Raman spectrum. The C-S and S-H vibrations, while weak in the IR spectrum, can often be more readily identified using Raman spectroscopy.

Key Raman Bands Expected for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| S-H Stretching | Thiol | 2550-2600 | Medium |

| C-H Stretching (Aromatic) | Benzene Ring | 3050-3080 | Strong |

| C=O Stretching | Carboxylic Acid | 1670-1700 | Weak |

| Ring Breathing / C=C Stretching | Benzene Ring | 1570-1600, ~1000 | Strong |

| Carboxylate Symmetric Stretch (COO⁻) | Deprotonated Acid | ~1400 | Strong |

| C-S Stretching | Thiophenol | 600-750 | Strong |

| C-Cl Stretching | Chloro-Aromatic | 700-850 | Strong |

Note: This data is predictive and based on the analysis of structurally similar compounds. The carboxylate mode would be prominent in spectra of salts or at neutral/basic pH.

Surface-Enhanced Infrared Absorption (SEIRA) spectroscopy is a highly sensitive technique used to study molecules adsorbed on metallic nanostructures, such as gold or silver island films. The interaction of incident infrared light with localized surface plasmons on the metal surface creates an enhanced electromagnetic field, which dramatically amplifies the vibrational signals of nearby molecules by several orders of magnitude.

This technique is exceptionally well-suited for the analysis of this compound. The thiol (-SH) group has a strong affinity for gold and silver surfaces, allowing for the spontaneous formation of a self-assembled monolayer (SAM). In this configuration, the molecule is held in close proximity to the enhancing surface. SEIRA can provide information on:

Monolayer Detection: The enhancement allows for the detection of vibrational spectra from as little as a single monolayer of the substance.

Molecular Orientation: By analyzing the enhancement of different vibrational modes, the orientation of the adsorbed molecule relative to the metal surface can be determined.

Chemical Interactions: Shifts in vibrational frequencies upon adsorption can indicate the nature of the molecule-surface bond (e.g., formation of a thiolate bond) and intermolecular interactions within the monolayer, such as hydrogen bonding.

For this compound adsorbed on a gold surface, strong enhancement of the carboxylate symmetric and asymmetric stretching modes, as well as the aromatic ring vibrations, would be expected.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring the absorption or emission of photons in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene ring. The primary transitions are:

π → π* transitions: These are high-energy transitions occurring within the aromatic π-system, typically resulting in strong absorption bands.

n → π* transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen or sulfur atoms) to an anti-bonding π* orbital. These transitions are generally weaker in intensity.

The parent compound, 2-mercaptobenzoic acid (thiosalicylic acid), shows a maximum absorption at approximately 220 nm and a shoulder at 239 nm in alcohol. nih.gov The presence of the chloro and mercapto groups, both of which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid, moving the peaks to longer wavelengths. The exact λmax is also sensitive to the polarity of the solvent.

| Compound | Solvent | λmax (nm) | Transition Type (Probable) |

| 2-Mercaptobenzoic Acid | Alcohol | ~220, ~239 (shoulder) | π → π |

| This compound | Protic Solvents (Predicted) | >240 | π → π |

| This compound | Protic Solvents (Predicted) | >300 | n → π* |

Note: Data for the title compound is predictive. The n → π* transition is often weak and may be observed as a shoulder on a stronger π → π* band.

Fluorescence is the emission of light from a molecule after it has absorbed a photon and entered an excited singlet state. While many aromatic compounds are fluorescent, the properties of this compound suggest it is unlikely to be strongly luminescent.

Several structural factors contribute to this prediction:

Heavy Atom Effect: The presence of both chlorine and sulfur atoms in the molecule facilitates intersystem crossing—a non-radiative transition from the excited singlet state to an excited triplet state. This process effectively quenches fluorescence by diverting energy away from the radiative decay pathway.

Molecular Rigidity: Aromatic carboxylic acids can undergo internal rotations and vibrations that provide non-radiative pathways for the excited state to return to the ground state, further reducing fluorescence quantum yield.

Two-Photon Excited Emission Spectroscopy

Two-Photon Excited Emission Spectroscopy (TPEF) is a powerful nonlinear optical technique used to probe the electronic and photophysical properties of molecules. In TPEF, a molecule simultaneously absorbs two lower-energy photons to reach an excited electronic state, which would typically be accessed by a single photon of twice the energy (or half the wavelength). The subsequent fluorescence emission is then detected. This technique is particularly valuable for three-dimensional imaging and for studying molecules in highly scattering environments.

For aromatic compounds like this compound and its derivatives, TPEF can provide insights into their electronic structure and transition dipole moments. The presence of the carboxyl, mercapto, and chloro substituents on the benzene ring influences the molecule's symmetry and electron distribution, which in turn affects its two-photon absorption (TPA) cross-section. While specific TPEF studies on this compound are not extensively documented in the literature, the principles of the technique suggest its utility. Researchers would typically use a tunable near-infrared (NIR) laser to excite the sample and measure the resulting emission spectrum. The TPA cross-section, a key parameter representing the probability of a two-photon absorption event, can be determined across a range of excitation wavelengths. This data is crucial for applications in bio-imaging or materials science where these molecules might be used as fluorescent probes or photosensitizers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The benzene ring has three protons, and their chemical shifts and coupling patterns are dictated by the electronic effects of the three substituents. The carboxylic acid (-COOH) and mercapto (-SH) groups are electron-withdrawing and donating, respectively, while the chlorine atom (-Cl) is electron-withdrawing with some donating character through resonance.

The expected ¹H NMR spectrum would show three distinct signals in the aromatic region. The proton ortho to the carboxylic acid group (H-3) would likely appear as a doublet. The proton ortho to the chlorine atom (H-6) would also be a doublet, and the proton between the mercapto and chloro groups (H-4) would appear as a doublet of doublets due to coupling with both adjacent protons. The protons of the carboxylic acid and thiol groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | Doublet (d) | ~2.5 |

| H-4 | 7.3 - 7.5 | Doublet of Doublets (dd) | ~8.5, 2.5 |

| H-6 | 7.5 - 7.7 | Doublet (d) | ~8.5 |

| -COOH | 11.0 - 13.0 | Broad Singlet (br s) | N/A |

| -SH | 3.5 - 4.5 | Broad Singlet (br s) | N/A |

Note: Predicted values are based on established substituent effects in substituted benzene rings and may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopy

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, seven distinct signals are expected: one for the carboxylic carbon and six for the aromatic carbons. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. docbrown.info The carbon of the carboxylic acid group (C=O) will appear significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons will resonate between 110 and 140 ppm. The carbon atoms directly attached to the substituents (C-1, C-2, C-5) will have their chemical shifts most affected. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-COOH) | 168 - 172 |

| C-2 (-SH) | 135 - 140 |

| C-3 | 130 - 133 |

| C-4 | 127 - 130 |

| C-5 (-Cl) | 125 - 128 |

| C-6 | 123 - 126 |

| Carboxyl (C=O) | 168 - 172 |

Note: Predicted values are based on data from similar substituted benzoic acids and may vary based on solvent and experimental conditions.

Other Relevant NMR Techniques

To unambiguously assign all proton and carbon signals, especially in more complex derivatives, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. For this compound, this would show correlations between adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their connectivity. ni.ac.rsscispace.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of the protonated aromatic carbons (C-3, C-4, C-6). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons by observing their correlations with nearby protons. For example, the carboxylic carbon (C-1) would show correlations to H-6 and H-2 (if the SH proton is observable in coupling), and C-5 would correlate with H-4 and H-6. researchgate.netuvic.ca

These techniques, used in combination, allow for a complete and confident structural elucidation of this compound and its derivatives. ni.ac.rsscispace.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like carboxylic acids. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets from which ions are desorbed into the gas phase.

For this compound, analysis by ESI-MS can be performed in both positive and negative ion modes.

Negative Ion Mode: This is often the preferred mode for carboxylic acids due to the ease of deprotonation. The primary ion observed would be the deprotonated molecule, [M-H]⁻, which would confirm the molecular weight of the compound. nih.gov In some cases, a sodium-bridged dimer ion, [2M-2H+Na]⁻, may also be observed, particularly at higher concentrations. nih.gov

Positive Ion Mode: In positive ion mode, the protonated molecule, [M+H]⁺, would be the main species of interest. Adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly detected. uni.lu

By performing high-resolution ESI-MS, the exact mass of the molecule can be determined, which allows for the calculation of its elemental formula. Furthermore, tandem mass spectrometry (MS/MS) experiments can be conducted. In an MS/MS experiment, a specific ion (e.g., the [M-H]⁻ ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides valuable structural information. For this compound, characteristic losses would include H₂O, CO, and CO₂ from the parent ion. libretexts.org

Table 3: Predicted ESI-MS Ions for this compound (C₇H₅ClO₂S)

| Ion Species | Formula | Calculated Mass-to-Charge Ratio (m/z) | Ionization Mode |

| [M-H]⁻ | [C₇H₄ClO₂S]⁻ | 186.96 | Negative |

| [M+H]⁺ | [C₇H₆ClO₂S]⁺ | 188.98 | Positive |

| [M+Na]⁺ | [C₇H₅ClNaO₂S]⁺ | 210.96 | Positive |

| [M+K]⁺ | [C₇H₅ClKO₂S]⁺ | 226.93 | Positive |

Note: m/z values are calculated for the most abundant isotopes.

Collision-Induced Dissociation (CID) for Stability Assessment

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of selected ions. By accelerating an ion of interest and colliding it with neutral gas molecules, the ion's internal energy increases, leading to fragmentation. The resulting fragment ions are then analyzed to determine the original ion's structure and stability. The energy required to induce fragmentation and the specific fragmentation pathways observed provide critical insights into the molecule's structural stability and the relative strengths of its chemical bonds.

For this compound, predicted Collision Cross Section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts. These predictions offer a baseline for understanding how the molecule behaves and interacts in the gas phase during mass spectrometry analysis. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 188.97716 | 131.2 |

| [M-H]- | 186.96260 | 134.7 |

| [M+Na]+ | 210.95910 | 141.5 |

| [M+K]+ | 226.93304 | 137.3 |

| [M+NH4]+ | 206.00370 | 152.1 |

Data Source: PubChem CID 15557787.[ uni.lu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGTNbC4jbIvvsz34jRWMK_xB2n94FZTqdDdPIKKZlMREztQlfQqRX-amLw7ayfRamcSvsyMGr3mVNQypGL1_ZgKiYCdRwArWYHdwyXA16ZSC0VYbLtGjDUBL_cQl28XVBr0kt78NeKLBqnncHD)] CCS values were predicted using CCSbase.Studies on related aromatic compounds show they are more likely to form radical fragment ions, which can be stabilized by resonance within the benzene ring. nih.gov Experimental CID studies on derivatives, such as 5-Chloro-2-{1-[(2-chlorobenzylidene)hydrazinocarbonyl]methoxy}-N-phenylbenzamide, provide practical examples of fragmentation analysis. In tandem mass spectrometry ((+)MSn) of this derivative, the protonated molecule ([M+H]+) at m/z 442.1 undergoes dissociation, revealing a series of fragment ions that help identify the molecule's constituent parts and pinpoint the most labile bonds. researchgate.net

X-ray Diffraction and Crystallography

X-ray diffraction and crystallography are definitive methods for determining the precise three-dimensional arrangement of atoms within a crystalline solid. These techniques provide invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's physical and chemical properties.

Single-Crystal X-ray Diffraction for Structural Determination

The study of 5-Chloro-2-hydroxybenzoic acid revealed that the asymmetric unit contains two independent molecules which differ slightly in their geometry. nih.govresearchgate.net Both molecules are nearly planar and form inversion dimers through intermolecular O—H···O hydrogen bonds. nih.gov This detailed structural insight, including precise atomic coordinates and bonding parameters, is crucial for understanding the molecule's behavior in the solid state.

Crystallographic Data for 5-Chloro-2-hydroxybenzoic Acid| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅ClO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.526 (2) |

| b (Å) | 3.7972 (4) |

| c (Å) | 16.7321 (16) |

| β (°) | 104.852 (5) |

| Volume (ų) | 1444.8 (2) |

| Z (molecules per unit cell) | 8 |

Data Source: Acta Cryst. (2010). E66, o2921.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXZ7G9m7NPgZGKyHoyqckIuwCmxEJvI4i9xFbJzJMo7hn-cj9HE4EdPCQbjQuQDMW7FYSL1_oVkL0lKlAPIQLQgBIzdr4wlQGi5hAc5FAwaZR3a_aQbPgbLXtPP4SHN0mK3Xu9S6D3qOdS4A%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF8samyhqNYiiCK5dSNI7GgAm5XzaIV_Vkt2SkPMWq76kI-LantfofXN5CxUtfg0Rm_HLL9kfvTV-m-yvPml5u9HIqii8ddXwa_kzy5yoWRTdRnhKuxnIK9uosob4AzdQUocB5qqQ3SV3fDo5WiJaZWxLgQ23eWkwl0Tqe-Z7PgmuKNrsphBiOjr_EY3w%3D%3D)]Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. Investigating polymorphism is therefore critical in fields such as pharmaceuticals and materials science.

A study on 5-chloroacetoxybenzoic acid (a derivative of 5-chlorosalicylic acid) revealed the existence of two polymorphic forms, designated α and β. researchgate.net The two forms were found to have a close one-dimensional similarity, with molecules forming carboxylic acid dimers that are connected via Cl···O halogen bonds. However, the subsequent packing of these structures in two and three dimensions differs significantly due to variations in weak C—H···O hydrogen bonds and different symmetry arrangements. researchgate.net

A parallel crystal structure prediction (CSP) calculation successfully identified the two experimentally observed polymorphs, ranking them correctly in terms of stability. researchgate.net Such computational studies are powerful tools in modern polymorphism screening, helping to identify potential, yet-to-be-discovered crystal forms.

Comparison of 5-Chloroacetoxybenzoic Acid Polymorphs| Feature | Form α | Form β |

|---|---|---|

| Melting Point | Marginally higher | Slightly lower |

| 1-D Structural Motif | Carboxylic dimers linked by Cl···O bonds | Carboxylic dimers linked by Cl···O bonds |

| 3-D Packing | Significantly different from Form β | Significantly different from Form α |

| Key Differentiator | Subtle variations in C—H···O weak hydrogen bonds and symmetry | Subtle variations in C—H···O weak hydrogen bonds and symmetry |

| CSP Energy Ranking | Ranked 2 (less stable) | Ranked 3 (less stable) |

Data Source: ResearchGate, Experimental and theoretical investigations of the polymorphism of 5-chloroacetoxybenzoic acid.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7jNR4WRGFW8OeQnDJJst0eeivPk0k8dBXw64-wb8B_8N3-FShp0HenTDtnQSP27aceTZzmlBRmgerBCoDedOidT58KwjQIlAdgc1LcTq5jn0mZTPWX4Jw23iynwOg9YA5xdTOnepHvXEbtfbWM4q1CT0Pf4EdSQ2qsOLhzOcccQFBSsllljZp7-DDv7uHs8FaPX5OyTOfZYhyraUvn-o-mv1_sIt8fTJccM8TkogBL2lP4Z3daFbDQRiWVhg4GAWyFsA6Sg7ZPhqK3RA7tikRW4RgZW0yMHacKM8T)]Theoretical and Computational Investigations of 5 Chloro 2 Mercaptobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. For molecules like 5-Chloro-2-mercaptobenzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate key aspects of its chemistry. nih.gov

A primary outcome of DFT studies is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic group and the sulfur atom, indicating sites for electrophilic attack, while positive potential (blue) would be expected around the acidic protons of the carboxyl and thiol groups.

| Calculated Property | Typical Value/Descriptor | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability; higher values mean easier ionization. |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability; lower values mean higher electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Relates to chemical reactivity and stability; a smaller gap implies higher reactivity. |

| Dipole Moment | 2.0 to 4.0 D | Measures molecular polarity, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | O, S, Cl: Negative H (acidic): Positive | Provides insight into the partial charges on each atom, affecting reactivity and bonding. |

The supramolecular architecture and bulk properties of this compound are dictated by its intermolecular interactions. Computational methods are essential for quantifying these non-covalent forces. Key interactions for this molecule include:

O–H···O Hydrogen Bonds: The carboxylic acid groups can form strong, cyclic dimers, a characteristic feature of benzoic acids. nih.gov

S–H···S Hydrogen Bonds: The thiol groups can act as donors and acceptors, leading to weaker but structurally significant S–H···S hydrogen bonds. researchgate.net

S–H···O/O–H···S Hydrogen Bonds: Interactions can occur between the thiol and carboxylic acid moieties of neighboring molecules.

Intramolecular Interactions: An intramolecular S···O chalcogen bond between the thiol sulfur and the carbonyl oxygen is possible, which can influence the molecule's conformation. researchgate.net

Advanced methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion (van der Waals forces). mdpi.com Such analyses reveal the fundamental nature of the forces holding the molecules together. For the classic carboxylic acid dimer, the interaction is dominated by electrostatics, while dispersion forces are significant in π-π stacking of the benzene (B151609) rings.

| Interaction Type | Donor/Acceptor Groups | Typical Energy (kJ/mol) | Primary Driving Force |

|---|---|---|---|

| Carboxylic Acid Dimer | -COOH ··· -COOH | -30 to -60 | Electrostatics |

| Thiol Hydrogen Bond | -SH ··· S- | -5 to -15 | Electrostatics/Dispersion |

| Mixed Hydrogen Bond | -SH ··· O=C / -OH ··· S- | -10 to -25 | Electrostatics |

| Halogen Bonding | C-Cl ··· O/S | -5 to -10 | Electrostatics/Dispersion |

| π-π Stacking | Benzene Ring ··· Benzene Ring | -10 to -20 | Dispersion |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static electronic properties, molecular modeling and dynamics simulations explore the conformational landscape and the assembly of molecules into larger structures.

The flexibility of this compound is primarily due to rotation around the single bonds connecting the carboxylic acid and thiol groups to the benzene ring. Conformational analysis involves mapping the potential energy surface as a function of these torsional angles.

Theoretical studies on the parent 2-mercaptobenzoic acid have shown that an intramolecular S···O chalcogen bond can create a "conformation locking potential," favoring a planar arrangement. researchgate.net Similarly, in the structural analogue 5-chloro-2-hydroxybenzoic acid, a strong intramolecular O–H···O hydrogen bond between the hydroxyl and carboxylic acid groups results in a stable, planar six-membered ring known as an S(6) motif. nih.govresearchgate.net It is highly probable that a similar intramolecular S–H···O hydrogen bond exists in this compound, which would significantly influence its preferred conformation and the rotational barriers of the functional groups. Calculating these barriers computationally helps in understanding the molecule's dynamic behavior in solution and its accessible shapes for crystal packing.

Predicting how molecules will arrange in a crystal is a significant challenge in materials science. Computational crystal structure prediction (CSP) methods explore possible packing arrangements to find the most thermodynamically stable crystal forms.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅ClO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.526 |

| b (Å) | 3.7972 |

| c (Å) | 16.7321 |

| β (°) | 104.852 |

| Volume (ų) | 1444.8 |

| Z (Molecules/Unit Cell) | 8 |

Analysis of Bonding and Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonds based on the topology of the electron density (ρ(r)). This approach can characterize all types of chemical interactions, from strong covalent bonds to weak van der Waals forces, on an equal footing.

In QTAIM analysis, the locations of critical points in the electron density reveal the bonding framework. A bond critical point (BCP) is a point of minimum electron density between two interacting nuclei, indicating a bond path. The properties of the electron density at the BCP provide quantitative information about the interaction.

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the bond order or strength of the interaction.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of charge, characteristic of shared-shell covalent interactions. A positive value (∇²ρ(r) > 0) signifies charge depletion, characteristic of closed-shell interactions like hydrogen bonds, ionic bonds, and van der Waals forces.

Studies on mercaptobenzoic acid isomers have used this technique to quantify the nature of the rare S–H···S hydrogen bond, confirming it as a weak, closed-shell interaction. researchgate.net For this compound, QTAIM analysis would allow for the precise characterization of all covalent and non-covalent interactions, providing a detailed map of the forces defining its molecular and supramolecular structure.

| Interaction Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Interpretation |

|---|---|---|---|

| C-C Covalent Bond | ~0.24 | ~ -0.5 | Shared-shell interaction, strong |

| C=O Covalent Bond | ~0.35 | ~ +0.2 | Shared-shell interaction, strong, polar |

| Strong H-Bond (O-H···O) | 0.02 - 0.04 | > 0 | Closed-shell interaction, significant electrostatic character |

| Weak H-Bond (S-H···S) | 0.005 - 0.015 | > 0 | Closed-shell interaction, weak |

| van der Waals | < 0.005 | > 0 | Closed-shell interaction, very weak |

Topological Features of Electron Density

The topological analysis of electron density, based on the Quantum Theory of Atoms in Molecules (QTAIMAC), is a powerful tool for characterizing chemical bonding. researchgate.netnih.govdntb.gov.ua This approach analyzes the critical points of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) to reveal the nature of atomic and intermolecular interactions.

In studies of related mercaptobenzoic acid isomers, experimental and theoretical charge density analyses have been employed to quantify interactions. researchgate.net The analysis of deformation density maps helps visualize charge concentration (CC) and charge depletion (CD) in bonding regions. For instance, in the S—H⋯S hydrogen bond region of 2-mercaptobenzoic acid, these maps show distinct features of charge distribution that characterize the interaction. researchgate.net The Laplacian plots further refine this understanding by illustrating areas where the electron density is locally concentrated or depleted. researchgate.net

| Topological Parameter | Description | Significance in Analysis |

| Electron Density (ρ(r)) | The value of electron density at a bond critical point (BCP). | Higher values typically indicate a stronger, more covalent interaction. |

| Laplacian of Electron Density (∇²ρ(r)) | Indicates whether charge is locally concentrated (< 0) or depleted (> 0). | A negative value at the BCP is characteristic of shared (covalent) interactions, while a positive value indicates closed-shell interactions (like hydrogen bonds or ionic bonds). |

| Charge Concentration (CC) | Regions where the electron density is locally concentrated. | Visualized in deformation density maps, these regions are key to identifying bonding and lone pair electrons. |

| Charge Depletion (CD) | Regions where the electron density is locally depleted. | These areas are typically found opposite to the charge concentration regions around atomic nuclei. |

Characterization of S—H⋯S Hydrogen Bonds